molecular formula C16H12F2N2O2 B2599068 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-35-8

4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2599068
CAS RN: 317822-35-8
M. Wt: 302.281
InChI Key: ARODBLBARKWDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone” are not available, 2,4-Difluorobenzoyl chloride, a related compound, has been used in the synthesis of other compounds .


Chemical Reactions Analysis

Specific chemical reactions involving “4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone” are not available in the literature .

Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives, including compounds like 4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, play a critical role in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been utilized as dyes, pharmaceuticals, and antibiotics, with significant attention given to their antitumoral properties. Recent investigations have explored their potential as catalyst ligands and their formation through condensing ortho-diamines with 1,2-diketones, highlighting their versatility and importance in drug development and chemical synthesis (Aastha Pareek & Dharma Kishor, 2015).

Pharmacological Profile of Quinoxalinone

Quinoxalinone derivatives have shown considerable pharmacological actions, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activity. Their role as scaffolds for designing biologically active compounds underscores their potential in developing new therapeutic agents. The detailed pharmacological profile of these compounds supports their utility in creating safer and more effective medications (Y. Ramli, A. Moussaif, K. Karrouchi, & E. Essassi, 2014).

Quinoxaline Derivatives for Biomedical Applications

Modifications of quinoxaline structures have led to a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. This flexibility in application highlights the importance of quinoxaline derivatives in medical and biomedical research, offering promising avenues for the development of novel therapeutic strategies (J. A. Pereira et al., 2015).

Quinoxaline in Organic Synthesis and Materials Science

Quinoxaline derivatives have also found applications beyond medicinal chemistry, including their use in organic synthesis and as building blocks for materials science. Their role in developing n-type semiconductors, sensors, liquid crystals, and other organic materials demonstrates the compound's versatility and its potential in various scientific and industrial applications (J. Segura, Rafael Juárez, M. Ramos, & C. Seoane, 2015).

properties

IUPAC Name

4-(2,4-difluorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARODBLBARKWDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

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